3-(1H-indol-5-yl)benzoic Acid
Overview
Description
3-(1H-indol-5-yl)benzoic Acid is a chemical compound with the CAS Number: 1207028-05-4 . It has a molecular weight of 237.26 . This compound is solid in its physical form . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Indolyl-1,2,4-oxidizable derivatives were synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .Molecular Structure Analysis
The molecular structure of 3-(1H-indol-5-yl)benzoic Acid is C15H11NO2 . The InChI code is 1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H, (H,17,18) .Chemical Reactions Analysis
The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 237.26 . The CAS Number is 1207028-05-4 . The density of the compound is 1.3±0.1 g/cm3 . The boiling point is 523.9±33.0 °C at 760 mmHg .Scientific Research Applications
Coordination Polymers
Lanthanide-based Coordination Polymers : Research on aromatic carboxylic acids, similar to 3-(1H-indol-5-yl)benzoic Acid, led to the development of lanthanide coordination compounds. These compounds were characterized for their photophysical properties, demonstrating potential applications in the field of materials science for the development of new luminescent materials (Sivakumar et al., 2011).
Organic Synthesis Methods
Meta-C–H Functionalizations of Benzoic Acid Derivatives : A study on the meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template demonstrates the advancement in synthetic chemistry techniques. This process facilitates the functionalization of benzoic acids, a structural motif common in drug molecules and natural products, providing a synthetically useful tool for organic synthesis (Li et al., 2016).
Biological Activities and Applications
Inhibitors for Treatment of Chronic Diabetic Complications : The discovery of a series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, such as lidorestat, highlights the therapeutic potential of compounds related to 3-(1H-indol-5-yl)benzoic Acid in treating chronic diabetic complications by targeting aldose reductase (Van Zandt et al., 2005).
Antibacterial Activity of Hybrid Derivatives : Synthesis and testing of novel ester/hybrid derivatives of 3-hydroxy benzoic acid, structurally related to 3-(1H-indol-5-yl)benzoic Acid, for their antibacterial activity. This approach indicates the potential of these compounds in developing new chemotherapeutic agents (Satpute et al., 2018).
properties
IUPAC Name |
3-(1H-indol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHKQSCGXEKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399741 | |
Record name | 3-(1H-indol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-5-yl)benzoic Acid | |
CAS RN |
886363-16-2 | |
Record name | 3-(1H-Indol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-indol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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